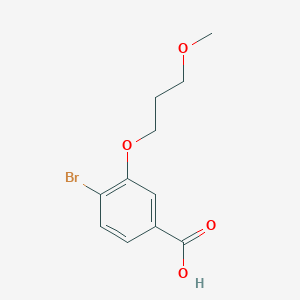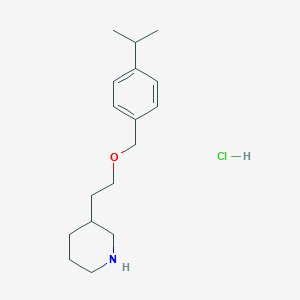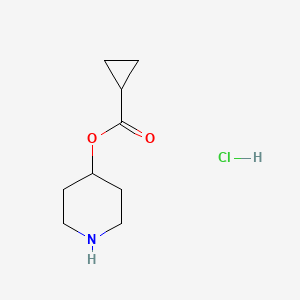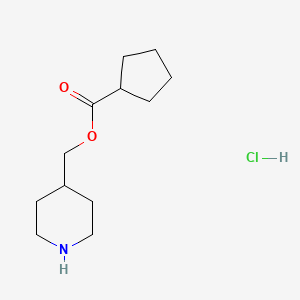
4-Brom-3-(3-Methoxypropoxy)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3-(3-methoxypropoxy)benzoic acid” is a chemical compound with the molecular formula C11H13BrO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(3-methoxypropoxy)benzoic acid” consists of a benzene ring substituted with a bromo group, a methoxypropoxy group, and a carboxylic acid group . The exact 3D structure can be computed using computational chemistry methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(3-methoxypropoxy)benzoic acid” include a molecular weight of 231.04 g/mol, a computed XLogP3 of 2.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count .Wissenschaftliche Forschungsanwendungen
- GPIIb/IIIa-Antagonisten: 4-Brom-3-(3-Methoxypropoxy)benzoesäure dient als Analogon für den potenten, nicht-peptidischen GPIIb/IIIa-Antagonisten. Forscher untersuchen seine strukturellen Modifikationen, um die Bindungsaffinität und Selektivität für die Hemmung der Thrombozytenaggregation zu verbessern .
- Biphenyl-Amide: Die Verbindung wird bei der Synthese von Biphenyl-Amiden verwendet, die pharmazeutische Anwendungen haben können. Diese Derivate könnten Bioaktivität gegen bestimmte Ziele aufweisen .
- Metabolitendetektion: In Umweltstudien wird diese Verbindung verwendet, um das metabolische Schicksal von Brombenzoesäuren zu untersuchen. Forscher analysieren seine Metaboliten in biologischen Proben (z. B. Urin und Galle) unter Verwendung von Techniken wie Hochtemperatur-Flüssigkeitschromatographie und induktiv gekoppelter Plasma-Massenspektrometrie .
Medizinische Chemie und Arzneimittelentwicklung
Umwelt- und Analytische Chemie
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
4-Bromo-3-(3-methoxypropoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 4-Bromo-3-(3-methoxypropoxy)benzoic acid on different cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Bromo-3-(3-methoxypropoxy)benzoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately influence cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-(3-methoxypropoxy)benzoic acid can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to altered biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-(3-methoxypropoxy)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology is essential for determining the safe and effective use of this compound in research .
Metabolic Pathways
4-Bromo-3-(3-methoxypropoxy)benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential processes .
Transport and Distribution
The transport and distribution of 4-Bromo-3-(3-methoxypropoxy)benzoic acid within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is vital for determining the compound’s efficacy and potential side effects .
Eigenschaften
IUPAC Name |
4-bromo-3-(3-methoxypropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(11(13)14)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOFJBNFIGRJTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)



![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)
![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)
